1-Propylpiperidine-2-carboxylic acid hydrochloride
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Overview
Description
1-Propylpiperidine-2-carboxylic acid hydrochloride is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a propyl group at the nitrogen atom and a carboxylic acid group at the second carbon atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Scientific Research Applications
1-Propylpiperidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development for neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action for 1-Propylpiperidine-2-carboxylic acid hydrochloride is not specified in the retrieved documents. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential mechanisms depending on the specific derivative and its biological targets.
Safety and Hazards
The compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Propylpiperidine-2-carboxylic acid hydrochloride can be synthesized through several synthetic routes. One common method involves the alkylation of piperidine with propyl halides, followed by carboxylation. The general steps are as follows:
Alkylation: Piperidine is reacted with a propyl halide (such as propyl bromide) in the presence of a base (such as sodium hydroxide) to form 1-propylpiperidine.
Carboxylation: The resulting 1-propylpiperidine is then subjected to carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the second carbon atom.
Hydrochloride Formation: The final step involves the conversion of 1-propylpiperidine-2-carboxylic acid to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes, such as continuous flow synthesis and the use of advanced catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent quality and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Propylpiperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions, where the propyl group or other substituents can be replaced by different functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Comparison with Similar Compounds
1-Propylpiperidine-2-carboxylic acid hydrochloride can be compared with other piperidine derivatives, such as:
1-Methylpiperidine-2-carboxylic acid hydrochloride: Similar structure but with a methyl group instead of a propyl group.
1-Ethylpiperidine-2-carboxylic acid hydrochloride: Similar structure but with an ethyl group instead of a propyl group.
1-Butylpiperidine-2-carboxylic acid hydrochloride: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, solubility, and interaction with biological targets. The propyl group provides distinct steric and electronic effects compared to other alkyl-substituted piperidine derivatives, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-propylpiperidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-6-10-7-4-3-5-8(10)9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVMGHXBOMHKNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214148-16-9 |
Source
|
Record name | 1-propylpiperidine-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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